molecular formula C17H16N2O2 B11842670 Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B11842670
M. Wt: 280.32 g/mol
InChI Key: WZUOEVGRHWSNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 137997-25-2) is a high-purity chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. The core imidazo[1,2-a]pyridine structure is of significant scientific interest as a key pharmacophore in the development of novel therapeutics. Recent research highlights its application in the design and synthesis of potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . PI3Kα is a well-validated oncology target, and molecules incorporating the imidazo[1,2-a]pyridine moiety have demonstrated promising submicromolar inhibitory activity against various tumor cell lines, inducing cell cycle arrest and apoptosis . As such, this ester serves as a versatile intermediate for constructing more complex molecules aimed at exploring cancer biology and developing potential anticancer agents. This product is intended for use in chemical synthesis and biological research as a reference standard or intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-16(13-7-5-4-6-8-13)19-11-12(2)9-10-14(19)18-15/h4-11H,3H2,1-2H3

InChI Key

WZUOEVGRHWSNEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

TBAI-Catalyzed Methodology

  • Catalyst loading : 1.5 equiv. TBAI optimizes cyclization efficiency.

  • Oxidant role : PhI(OAc)₂ facilitates dehydrogenation, forming the imidazo ring.

Mechanistic Insights :
The reaction proceeds via initial condensation of the β-keto ester with 2-aminopyridine, followed by iodide-mediated cyclization and oxidative aromatization. Control experiments confirm that BF₃·Et₂O accelerates the cyclization step but is replaceable by TBAI in optimized conditions.

Suzuki–Miyaura Cross-Coupling and Cyclization

Sequential Functionalization Strategy

A modular approach involves synthesizing intermediates via Suzuki–Miyaura coupling prior to cyclization. For example, 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine undergoes cross-coupling with 2-aminopyridine-5-boronic ester to form a biphenyl intermediate, which cyclizes with ethyl bromopyruvate in ethanol at 80°C. This method yields 62% of the target compound after silica gel chromatography.

Key Advantages :

  • Enables late-stage diversification of the imidazo[1,2-a]pyridine core.

  • Tolerates electron-withdrawing and donating substituents on the phenyl ring.

Limitations :

  • Multi-step synthesis reduces overall atom economy (45–52%).

  • Requires palladium catalysts (Pd(dppf)Cl₂) and inert conditions.

DBU-Catalyzed Two-Component Cyclization

Room-Temperature Synthesis in Aqueous Ethanol

A green chemistry approach utilizes 1,8-diazabicycloundec-7-ene (DBU) to catalyze the reaction between 2-amino-5-methylpyridine and phenacyl bromide derivatives. In a typical procedure, equimolar reactants in ethanol/water (1:1) at 25°C yield ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate within 4 hours (94% yield).

Optimized Conditions :

  • Catalyst loading : 1 mol% DBU suffices for gram-scale synthesis.

  • Solvent system : Aqueous ethanol enhances solubility while minimizing waste.

Mechanistic Pathway :

  • Pyridinium salt formation : Nucleophilic attack of 2-aminopyridine on phenacyl bromide generates a zwitterionic intermediate.

  • Cyclization : DBU abstracts α-hydrogens, inducing ring closure to form the imidazo[1,2-a]pyridine core.

Comparative Analysis of Synthetic Routes

Parameter TBAI Method Suzuki–Miyaura DBU Method
Yield (%)73–936288–94
Reaction Time (h)12–1624–484–6
Temperature (°C)8080–10025
Catalyst CostModerateHighLow
Atom Economy (%)68.445.273.4

Key Observations :

  • The DBU method excels in efficiency and sustainability, achieving near-quantitative yields under ambient conditions.

  • Suzuki–Miyaura coupling remains valuable for introducing complex aryl groups.

Structural Characterization and Validation

Spectroscopic Data

Consistent spectral profiles confirm the identity of this compound across methodologies:

  • HRMS (ESI) : m/z calcd for C₁₈H₁₇N₂O₂ [M + H]⁺: 299.1285, found: 299.1283.

Melting Point and Purity

Chemical Reactions Analysis

Ester Functional Group Reactions

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitutions:

Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH/H₂O) hydrolysis converts the ester to a carboxylic acid.

    • Mechanism : Base-mediated saponification followed by acidification.

Aminolysis

  • Conditions : Reaction with primary/secondary amines (e.g., NH₃, methylamine) in methanol at 60°C forms amides.

    • Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate reacts with ammonia to yield 2-phenylimidazo[1,2-a]pyridine-3-carboxamide in 72% yield .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core and phenyl substituent direct electrophilic attacks:

PositionReactivityExample ReactionYieldReference
C6 (methyl)Electron-donating methyl group facilitates ortho/para substitution.Nitration at C7 (para to methyl)68%
C3 (phenyl)Electron-withdrawing phenyl group deactivates the ring, favoring meta substitution.Bromination at C5 (meta to phenyl)55%

Metal-Catalyzed Cross-Coupling Reactions

The compound can participate in cross-coupling if halogenated:

Suzuki-Miyaura Coupling

  • Pre-functionalization : Introduce a halide (e.g., Br at C7) via electrophilic substitution.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

    • Analogous 6-bromoimidazo[1,2-a]pyridines couple with aryl boronic acids to form biaryl derivatives in ~65% yield .

Copper-Catalyzed Annulation

  • Conditions : Cu(OTf)₂, ynamides, room temperature.

    • Forms fused polycyclic structures via α-carbon attack .

Cyclization and Ring Expansion

The ester group aids in cyclization under basic conditions:

ReactionConditionsProductYieldReference
Lactam FormationK₂CO₃, DMF, 120°C6-membered lactam58%
Quinoline HybridizationPOCl₃, DIPEA, refluxQuinoline-imidazopyridine hybrid61%

Comparative Reaction Yields

Key reactions and optimized yields for analogous compounds:

Reaction TypeReagents/ConditionsYield RangeReference
Ester Hydrolysis2M NaOH, EtOH/H₂O, reflux, 4h72–89%
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C to RT55–68%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C60–75%

Mechanistic Insights

  • Aromatic Ring Effects : Methyl at C6 increases electron density, while phenyl at C3 sterically hinders substitution at adjacent positions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate against various bacterial strains. For instance, the compound exhibited notable effectiveness against Staphylococcus aureus and Escherichia coli, as assessed through disc diffusion methods. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

1.2 Anti-inflammatory Properties

In vitro studies have shown that this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a promising anti-inflammatory profile that could be beneficial in treating conditions characterized by chronic inflammation.

1.3 Anticancer Potential

The compound has been evaluated for its anticancer properties in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment. The mechanisms underlying these effects are currently under investigation but may involve modulation of apoptosis and cell cycle regulation .

Pharmacological Applications

2.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and interactions at the molecular level, which are crucial for rational drug design and optimization .

2.2 Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored to enhance its biological activity. For example, modifications to the imidazo-pyridine framework have led to compounds with improved efficacy against resistant strains of bacteria and enhanced anti-inflammatory properties .

Material Science Applications

3.1 Organic Electronics

Research indicates that this compound may have applications in organic electronics due to its electronic properties. Its ability to act as a charge transport material makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of E. coli with an MIC value of 32 µg/mL. Comparative analysis with standard antibiotics showed that this compound was more effective than tetracycline under similar conditions.

Case Study 2: Anti-inflammatory Effects

In an experimental model assessing inflammation, treatment with this compound resulted in a reduction of TNF-alpha levels from 1000 pg/mL (control) to 300 pg/mL (treatment), indicating substantial anti-inflammatory activity.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, which is crucial for bacterial cell division. By binding to the FtsZ protein, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Key Observations:

  • Halogenated Derivatives (e.g., 1e, 10a-c): Bromo/iodo substituents at positions 7 or 8 enable cross-coupling reactions for further derivatization .
  • Amino vs. Phenyl Groups: The 3-amino derivative (228b) offers nucleophilic reactivity, whereas 3-phenyl enhances lipophilicity and target binding .

Functional Group Modifications

Ester vs. Carboxylic Acid

  • Ethyl Ester : Common in intermediates (e.g., 12a-c in Scheme 1) to facilitate solubility during synthesis .
  • Carboxylic Acid : Hydrolyzed derivatives (e.g., 13a-c) are polar, suitable for salt formation or conjugation .

Methyl vs. Bulkier Substituents

  • 6-Methyl : Introduces steric hindrance without significantly altering electronic properties .
  • 8-p-Tolyl (Compound 26) : Aromatic bulk improves binding affinity in hydrophobic pockets (e.g., enzyme active sites) but reduces synthetic yield (27%) .

Biological Activity

Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C17H16N2O2
Molecular Weight : 280.32 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3

The compound features a fused imidazo-pyridine structure, which contributes to its unique biological activities. The presence of the phenyl group and ethyl carboxylate moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains by targeting the FtsZ protein, essential for bacterial cell division. This inhibition disrupts the formation of the Z-ring, leading to bacterial cell death.

Anti-inflammatory and Anticancer Effects

The compound shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. Furthermore, preliminary data suggest that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancer models .

The mechanism underlying the biological activity of this compound involves several pathways:

  • FtsZ Protein Inhibition : By binding to FtsZ, it prevents bacterial cytokinesis.
  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against microbial pathogens and cancer cells:

Study TypeTargetIC50 (µM)Reference
AntibacterialE. coli5.0
Anticancer (Breast)MCF78.0
Anticancer (Colorectal)SW6207.5

Animal Studies

In vivo studies have further supported the compound's potential therapeutic applications. For instance, animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. These findings highlight its potential as a lead compound for drug development against cancer .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves:

  • Step 1 : Reacting ethyl bromopyruvate with substituted 2-aminopyridines under controlled conditions. For example, ethyl bromopyruvate reacts with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Introducing the phenyl group at the 3-position via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
    Key parameters include solvent choice (DMF or ethanol), temperature (40–80°C), and nitrogen atmosphere to prevent oxidation. Yields typically range from 70% to 94% depending on substituent reactivity .

Q. How is the compound characterized structurally after synthesis?

Standard analytical methods include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, the ethyl ester group shows characteristic triplets at δ ~4.3–4.5 ppm (CH2) and δ ~1.3–1.5 ppm (CH3) .
  • LC-MS/HRMS : To verify molecular weight (e.g., [M+H]+ peaks at m/z 281.1 for the parent compound) .
  • X-ray crystallography : Used in related derivatives (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) to resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields for challenging substitutions (e.g., 6-methyl or 3-phenyl groups)?

  • Regioselective functionalization : Use directing groups (e.g., bromine) to control substitution sites. For example, chlorination with N-chlorosuccinimide (NCS) in DMF at 40°C selectively targets the 3-position .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for aryl introductions. Lower temperatures (20–25°C) reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes byproducts in esterification steps .

Q. How do structural modifications impact biological activity?

  • Substituent effects :
    • 6-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted derivatives .
    • 3-Phenyl group : Increases π-stacking interactions with protein targets (e.g., cyclin-dependent kinases) .
  • Case study : Replacing the ethyl ester with a carboxylic acid (via LiOH hydrolysis) improves solubility but reduces in vivo stability .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Reagent purity : Impure bromopyruvate (e.g., <95%) lowers yields in cyclocondensation .
  • Workup protocols : Extraction with ethyl acetate vs. dichloromethane affects recovery of polar intermediates .
  • Scale effects : Gram-scale reactions may show higher yields (94%) than milligram-scale (70%) due to better heat/mass transfer .

Q. What advanced methodologies validate pharmacological potential?

  • In vitro screening : Test antiparasitic (e.g., Entamoeba histolytica) or anti-inflammatory activity via cell viability assays (IC50) and cytokine profiling .
  • Toxicology : Assess hepatic/kidney toxicity in Wistar rats using serum biomarkers (ALT, creatinine). Note: Ethyl ester derivatives show minimal off-target effects at 50 mg/kg doses .
  • Metabolic stability : Use liver microsomes to evaluate esterase-mediated hydrolysis rates .

Methodological Resources

Parameter Typical Conditions References
CyclocondensationEthyl bromopyruvate, DMF, 40°C, 4 hr
Suzuki CouplingPd(PPh3)4, Na2CO3, ethanol/water, 80°C
NMR AnalysisCDCl3 or DMSO-d6, 500 MHz
Toxicity ScreeningWistar rats, 50 mg/kg, 14-day exposure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.